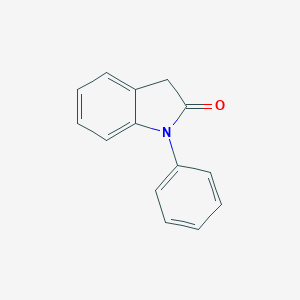

1-Phenyloxindole

説明

The exact mass of the compound Phenyloxindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234518. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-phenyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNVXATCSXTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310944 | |

| Record name | 1-Phenyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-98-6 | |

| Record name | 1,3-Dihydro-1-phenyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3335-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003335986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3335-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FQG528CES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenyloxindole: A Comprehensive Technical Guide

CAS Number: 3335-98-6

This technical guide provides an in-depth overview of 1-Phenyloxindole, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Properties of this compound

This compound, also known as 1-phenyl-1,3-dihydro-2H-indol-2-one or N-phenyloxindole, is a derivative of oxindole characterized by a phenyl group attached to the nitrogen atom of the oxindole core.[1] This structural feature imparts specific chemical and biological properties that make it a valuable scaffold in medicinal chemistry.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

| Property | Value | Source(s) |

| CAS Number | 3335-98-6 | [2][3] |

| Molecular Formula | C₁₄H₁₁NO | [2][3] |

| Molecular Weight | 209.24 g/mol | [3] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 120 - 126 °C | |

| Boiling Point (Predicted) | 443.6 ± 25.0 °C at 760 mmHg | |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | |

| Solubility | Sparingly soluble in water | [2] |

| pKa (Predicted) | -3.41 ± 0.20 | |

| LogP | 2.5 | [3] |

Structural Information

| Parameter | Value | Source(s) |

| IUPAC Name | 1-phenyl-1,3-dihydro-2H-indol-2-one | [3] |

| InChI | InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2 | [3] |

| InChIKey | OWPNVXATCSXTBK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. Common strategies involve the formation of the C-N bond between the oxindole nitrogen and the phenyl ring. Below are detailed methodologies for key synthetic routes.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method facilitates the coupling of an aryl halide with an amine and is a modern approach for the synthesis of this compound.

Reaction Scheme: Oxindole + Aryl Halide (e.g., Iodobenzene) → this compound

Materials:

-

Oxindole

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add oxindole (1.0 mmol), cesium carbonate (1.4 mmol), and Xantphos (0.015 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

To this suspension, add iodobenzene (1.1 mmol) and palladium(II) acetate (0.01 mmol).

-

The flask is sealed and the reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Copper-Catalyzed Ullmann Condensation

A classic method for forming aryl-nitrogen bonds, the Ullmann condensation remains a viable route for the synthesis of this compound.

Reaction Scheme: Oxindole + Aryl Halide (e.g., Bromobenzene) → this compound

Materials:

-

Oxindole

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask, combine oxindole (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF or DMSO (5 mL) and bromobenzene (1.2 mmol).

-

Heat the reaction mixture to 140-160 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Biological Activities and Signaling Pathways

The oxindole scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have been investigated for a range of biological activities. These include potential applications as anticancer, neuroprotective, and antimicrobial agents.[1]

Anticancer Activity: Targeting the MAPK/ERK Pathway

Derivatives of this compound have shown potential as kinase inhibitors, a class of drugs often used in cancer therapy.[2] One of the key signaling pathways implicated in cell proliferation and survival in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade.[4][5][6] It is hypothesized that this compound derivatives may exert their anticancer effects by inhibiting key kinases within this pathway, such as MEK or ERK, thereby preventing downstream signaling that leads to uncontrolled cell growth.[7][8]

Neuroprotective Effects: Modulation of the BDNF/TrkB/CREB Pathway

This compound is also explored for its potential in treating neurological disorders.[1] A key pathway in neuronal survival, growth, and synaptic plasticity is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[9][10] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling that includes the activation of the transcription factor CREB (cAMP response element-binding protein).[11][12] This leads to the expression of genes that support neuronal health. It is proposed that this compound derivatives may offer neuroprotection by positively modulating this pathway, potentially by enhancing TrkB activation or downstream signaling events.[13]

Antimicrobial Activity

The indole nucleus is present in many compounds with antimicrobial properties. While the specific mechanism for this compound is still under investigation, related compounds have been shown to act through several mechanisms against bacteria such as Staphylococcus aureus.[14][15][16] These mechanisms include the disruption of the bacterial cell membrane, leading to leakage of cellular contents, or the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[17][18]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. The synthetic routes to this molecule are well-established, allowing for the generation of diverse libraries for drug discovery programs. Further research into the specific molecular targets and mechanisms of action of this compound and its analogues is warranted to fully exploit its therapeutic potential in oncology, neurology, and infectious diseases. This guide serves as a foundational resource for professionals engaged in such research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C14H11NO | CID 314787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. BDNF-TrkB signaling in striatopallidal neurons controls inhibition of locomotor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating BDNF/TrkB signalling in neuronal models of Alzheimer's disease in Down syndrome - UCL Discovery [discovery.ucl.ac.uk]

- 12. Frontiers | PLC-γ-Ca2+ pathway regulates axonal TrkB endocytosis and is required for long-distance propagation of BDNF signaling [frontiersin.org]

- 13. Regulation of TrkB cell surface expression—a mechanism for modulation of neuronal responsiveness to brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial and Antibiofilm Activities of Sertindole and Its Antibacterial Mechanism against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]

- 17. Antimicrobial Mechanism of pBD2 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

physical and chemical properties of 1-Phenyloxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole, a heterocyclic organic compound, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural framework, featuring a phenyl group appended to an oxindole core, imparts a range of intriguing physical, chemical, and biological properties.[2][3] This guide provides an in-depth overview of this compound, summarizing its core properties, detailing experimental protocols for its synthesis and analysis, and exploring its biological activities and associated signaling pathways.

Core Properties of this compound

This compound is a white to light yellow crystalline powder at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₁₁NO | [1][4] |

| Molecular Weight | 209.24 g/mol | [4] |

| Melting Point | 120 - 126 °C | [1] |

| Boiling Point (Predicted) | 443.6 ± 25.0 °C | [3] |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [3] |

| LogP | 2.6 | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | 74.3 mg/L at 20°C (practically insoluble) | [3] |

| Ethanol | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Approximately 3 mg/mL | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Toluene | Soluble | [3] |

| Diethyl Ether | Soluble | [3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | References |

| ¹H NMR (DMSO-d6) | Aromatic protons (indole and phenyl): multiplets in the range of δ 7.55-6.75 ppm; Methylene protons (-CH₂- at position 3): signal around δ 3.5-4.0 ppm. | [3][6] |

| ¹³C NMR (DMSO-d6) | Carbonyl carbon (~C=O): ~175 ppm; Aromatic carbons: δ 107-161 ppm. | [6] |

| Mass Spectrometry (ESI) | Molecular Ion Peak [M+H]⁺: m/z 209. | [7] |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation provides a classical and effective method for the synthesis of N-aryl compounds, including this compound.[8] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, the nitrogen atom of the oxindole ring.[9]

Materials:

-

Oxindole

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add oxindole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][10]

Materials:

-

Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

Sterile 96-well plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with 5 x 10⁵ CFU/mL of the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[11][12]

Materials:

-

Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

-

Neurobasal medium supplemented with B-27 and L-glutamine

-

This compound stock solution (in DMSO)

-

Glutamate solution

-

Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

-

Fluorescence microscope

Procedure:

-

Plate neurons in a 96-well plate and allow them to mature.

-

Pre-treat the neurons with various concentrations of this compound for 1-2 hours.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

-

Remove the glutamate-containing medium and replace it with fresh medium containing this compound.

-

Incubate for 24 hours.

-

Assess cell viability using a suitable assay, such as staining with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

-

Quantify the number of live and dead cells using fluorescence microscopy.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the potential of indole derivatives as anticancer agents.[13] One of the key mechanisms of action is the inhibition of tubulin polymerization.[14][15] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[13][16]

The apoptotic pathway induced by this compound derivatives often involves the modulation of the Bcl-2 family of proteins.[17] These compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the activation of caspases and programmed cell death.[18]

Neuroprotective Effects

The neuroprotective properties of indole derivatives are often attributed to their ability to mitigate oxidative stress and excitotoxicity.[19] In the context of glutamate-induced excitotoxicity, overactivation of NMDA receptors leads to an excessive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This compound and its analogs may exert their protective effects by modulating these pathways.

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound. Further investigations into its precise mechanisms of action and in vivo efficacy are warranted to translate its potential into tangible applications.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 3335-98-6 [smolecule.com]

- 4. This compound | C14H11NO | CID 314787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. innoprot.com [innoprot.com]

- 12. Isoliquiritigenin Protects Neuronal Cells against Glutamate Excitotoxicity | MDPI [mdpi.com]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]

- 17. mdpi.com [mdpi.com]

- 18. ijper.org [ijper.org]

- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyloxindole: Molecular Structure, Properties, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of 1-phenyloxindole, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental molecular characteristics, spectroscopic data, synthesis protocols, and potential applications.

Molecular Structure and Chemical Identity

This compound is a derivative of oxindole, featuring a phenyl group substituted at the nitrogen atom of the indole core. The structural framework consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring.[1] This combination of an indole scaffold with a phenyl substituent imparts unique chemical properties and biological activities.[1]

The molecule is composed of fourteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.[1] Its structure combines both aromatic and aliphatic components.[1]

| Identifier | Value | Reference |

| IUPAC Name | 1-phenyl-1,3-dihydro-2H-indol-2-one | [1][2][3] |

| Synonyms | N-phenyloxindole, 1-phenylindolin-2-one, 1-phenyl-3H-indol-2-one | [1][2] |

| CAS Number | 3335-98-6 | [1][2][4] |

| Molecular Formula | C₁₄H₁₁NO | [1][4][5] |

| SMILES | C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | [1][2] |

| InChI Key | OWPNVXATCSXTBK-UHFFFAOYSA-N | [1][2] |

Physicochemical and Spectroscopic Data

This compound typically appears as a white to light yellow crystalline powder.[5] Its key physicochemical and spectroscopic properties are summarized below.

Table 2.1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 209.24 g/mol | [1][2][4] |

| Melting Point | 120 - 126 °C | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Sparingly soluble in water |[6] |

Table 2.2: Spectroscopic Data

| Spectroscopic Technique | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons: ~7.0-7.5 ppm (multiplets); Methylene protons (C3-H₂): ~3.5-4.0 ppm (singlet) | [1] |

| ¹³C NMR | Carbonyl carbon (C=O): ~170-180 ppm; Aromatic carbons: ~110-140 ppm | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 209 |[1] |

Experimental Protocols

3.1. Synthesis of this compound via Ullmann Condensation

This protocol is a generalized method based on the Ullmann condensation reaction, a common approach for N-arylation. A specific example involves the reaction of indole with bromobenzene.[7][8]

Objective: To synthesize this compound from indole and an aryl halide.

Materials:

-

Indole

-

Cuprous chloride (CuCl) or other copper-based catalyst[8]

-

Potassium hydroxide (KOH) or other suitable base[8]

-

L-Proline (as an additive)[8]

-

Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Deionized water

Procedure:

-

To a four-necked flask equipped with a stirrer and reflux condenser, add indole and an excess of bromobenzene.[7][8]

-

Begin stirring the mixture and heat it to reflux, typically at a temperature of 150-160 °C.[7][8]

-

Add the catalyst (e.g., cuprous chloride), a base (e.g., potassium hydroxide), and an additive like L-proline to the reaction mixture.[8]

-

Maintain the reflux for 8-12 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]

-

Once the indole has been consumed, allow the mixture to cool slightly.

-

Filter the mixture to recover the copper catalyst, which can be washed, dried, and reused.[8]

-

Wash the organic filtrate with water to remove the base and other water-soluble impurities.

-

Perform a solvent extraction using an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purify the crude this compound using column chromatography or recrystallization to obtain a pure solid.

3.2. Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the presence of characteristic peaks: a singlet for the methylene protons around 3.5-4.0 ppm and complex multiplets in the aromatic region (7.0-7.5 ppm) for the ¹H spectrum.[1] For the ¹³C spectrum, verify the carbonyl peak around 170-180 ppm.[1]

-

-

Mass Spectrometry (MS):

-

Analyze a sample of the product using an appropriate mass spectrometry technique (e.g., ESI, GC-MS).

-

Confirm the presence of the molecular ion peak at an m/z ratio of approximately 209, corresponding to the molecular weight of this compound.[1]

-

-

Melting Point Analysis:

-

Determine the melting point of the purified product.

-

Compare the observed melting point range with the literature value (120-126 °C) to assess purity.[5]

-

Core Applications and Biological Significance

This compound and its derivatives are recognized for their diverse applications in both medicinal chemistry and materials science.

-

Pharmaceutical Development: The oxindole scaffold is a "privileged structure" in drug discovery. This compound serves as a crucial building block for synthesizing molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1] Derivatives have been investigated for their cytotoxicity against various cancer cell lines and their effectiveness against bacterial strains.[1] It is also a key intermediate in the development of drugs targeting neurological disorders.[5]

-

Materials Science: Due to its thermal stability and semiconducting properties, this compound derivatives have been explored for use in organic electronics, such as in the development of organic field-effect transistors (OFETs).[1] It can also be used as a monomer for the synthesis of novel functional polymers.[1]

-

Chemical Research: It is widely used as an intermediate or a scaffold for the synthesis of more complex organic molecules and natural products.[1][5]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. Buy this compound | 3335-98-6 [smolecule.com]

- 2. This compound | C14H11NO | CID 314787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3335-98-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103554002B - 1-Phenylindole and preparation method thereof - Google Patents [patents.google.com]

- 8. CN103554002A - 1 - phenylindole and preparation method thereof - Google Patents [patents.google.com]

solubility profile of 1-Phenyloxindole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Phenyloxindole in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Given the limited availability of public quantitative solubility data for this compound, this document focuses on delivering detailed experimental protocols for both qualitative and quantitative solubility determination. It includes a structured presentation of known solubility information and visual workflows to guide laboratory investigations.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a phenyl group attached to an oxindole core.[1] Its chemical structure lends it to applications in medicinal chemistry and organic synthesis, often serving as a scaffold for the development of new therapeutic agents.[2][3] An understanding of its solubility is critical for its application in drug formulation, purification, and chemical reactions.

Physical and Chemical Properties:

-

Molecular Formula: C₁₄H₁₁NO[4]

-

Molecular Weight: 209.24 g/mol [4]

-

Appearance: White to light yellow crystalline powder[4]

-

Melting Point: 120-126 °C[4]

-

Water Solubility: 74.3 mg/L at 20 °C (practically insoluble)[3][4][5]

Solubility Profile of this compound

This compound is characterized by its low aqueous solubility and good solubility in several organic solvents.[4] This behavior is consistent with its moderately lipophilic nature.[4] While extensive quantitative data is not widely published, qualitative assessments have been noted in the literature. The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Protic | Practically Insoluble[3][4][5] | 0.00743[3][4][5] |

| Toluene | Aromatic Hydrocarbon | Soluble[4] | Data not available |

| Ethanol | Protic, Polar | Soluble[4] | Data not available |

| Diethyl Ether | Ether | Soluble[4] | Data not available |

| Acetone | Ketone | To be determined | Data not available |

| Dichloromethane | Halogenated Hydrocarbon | To be determined | Data not available |

| Ethyl Acetate | Ester | To be determined | Data not available |

| Acetonitrile | Nitrile | To be determined | Data not available |

| N,N-Dimethylformamide (DMF) | Amide | To be determined | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | To be determined | Data not available |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is recommended. This involves an initial qualitative assessment followed by a rigorous quantitative determination.

Qualitative Solubility Assessment

This preliminary step provides a rapid estimation of solubility and helps in the selection of solvents for quantitative analysis.

Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a selected range of organic solvents at ambient temperature.

Materials:

-

This compound

-

A range of organic solvents (e.g., toluene, ethanol, acetone, etc.)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add the selected solvent in 0.5 mL increments.

-

After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Continue adding solvent up to a total volume of 5 mL.

-

Record the observations as:

-

Soluble: The compound completely dissolves.

-

Partially soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant dissolution is observed.

-

Quantitative Solubility Determination (Isothermal Equilibrium Method)

The isothermal equilibrium (or shake-flask) method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[6]

Objective: To determine the precise concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains).

-

Accurately pipette a known volume of the chosen organic solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.[6]

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility profile of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides the necessary experimental framework for its determination. A systematic approach, commencing with qualitative screening and advancing to the robust isothermal equilibrium method for quantitative measurement, will yield dependable and reproducible solubility data. This information is invaluable for the effective utilization of this compound in research and development.

References

- 1. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 3335-98-6,this compound | lookchem [lookchem.com]

- 4. Buy this compound | 3335-98-6 [smolecule.com]

- 5. This compound CAS#: 3335-98-6 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 1-Phenyloxindole Derivatives

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, with a primary focus on their anticancer properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Overview of Biological Activities

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, making them a subject of significant interest in medicinal chemistry.[3] The core structure, consisting of a phenyl group attached to an oxindole ring, provides a unique framework for chemical modifications that can lead to compounds with enhanced efficacy and improved pharmacological profiles.[2][3] Key biological activities reported for this class of compounds include anticancer, antimicrobial, neuroprotective, and antiglycation effects.[3]

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents.[2][3] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action.

2.1. Mechanism of Action

-

Tubulin Polymerization Inhibition: Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

-

Kinase Inhibition: The oxindole motif is a core component of several multi-kinase inhibitors, such as sunitinib.[5][6] Derivatives of this compound have been shown to inhibit various protein kinases that are often dysregulated in cancer, including FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinase 2 (CDK2), and transforming growth factor-β-activated kinase 1 (TAK1).[5][7] Inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with this compound derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[4][8] This is often preceded by cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing the cells from progressing through the division cycle.[4][8]

Quantitative Data on Anticancer Activity

The antiproliferative and kinase inhibitory activities of various this compound derivatives have been quantified using in vitro assays. The following tables summarize key data from the literature.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| 3g | MCF-7 | Breast | 2.94 ± 0.56 | [4] |

| MDA-MB-231 | Breast | 1.61 ± 0.004 | [4] | |

| A549 | Lung | 6.30 ± 0.30 | [4] | |

| HeLa | Cervical | 6.10 ± 0.31 | [4] | |

| A375 | Melanoma | 0.57 ± 0.01 | [4] | |

| B16-F10 | Melanoma | 1.69 ± 0.41 | [4] | |

| 7l | A549 | Lung | 6.5 | [8] |

| Various | 9 Cancer Types | 1.54 - 13.0 | [8] | |

| 3a | MCF-7 | Breast | 1.31 ± 0.8 | [9] |

| 5a-j, 7a-e | HCT-116 | Colorectal | 17.4 ± 3.2 to 38.9 ± 4.1 | [10] |

| MCF-7 | Breast | 10.6 ± 2.3 to 63.7 ± 5.5 | [10] | |

| HD05 | Various | 9 Cancer Panels | Showed maximum range of inhibition | [11][12] |

| EB355A | MCF-7 | Breast | 67 | [13] |

| A375 | Melanoma | 132 | [13] | |

| DLD-1 | Colorectal | 155 | [13] |

Table 2: Kinase Inhibitory Activity of Oxindole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| FN1501 (II) | FLT3 | 0.27 | [5] |

| CDK2 | 2.47 | [5] | |

| CDK4 | 0.85 | [5] | |

| CDK6 | 1.96 | [5] | |

| Compound III | FLT3 | 2490 | [5] |

| 5Z-7-oxozeaenol (1) | TAK1 | 8 | [7] |

| Thiophenecarboxamide (2) | TAK1 | 50 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

4.1. Cell Viability / Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[14]

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).[14]

-

Incubate the plates for the desired period of exposure (e.g., 48-72 hours).[14]

-

Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][15]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15]

-

4.2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[16]

-

Materials:

-

Kinase, substrate, and ATP

-

Kinase Assay Buffer

-

This compound derivatives (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

-

-

Protocol:

-

Prepare serial dilutions of the indole derivatives in Kinase Assay Buffer with a final DMSO concentration of 1-2%.[16]

-

Add 5 µL of the serially diluted compound or vehicle control to the wells of the plate.[16]

-

Add 10 µL of a 2X kinase solution to each well.[16]

-

Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[16]

-

Incubate the plate at room temperature for 1 hour.[16]

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

-

Measure the luminescence of each well using a plate reader.[16]

-

Calculate the percentage of kinase inhibition relative to the no-inhibitor control and plot a dose-response curve to determine the IC50 value.[16]

-

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

-

Protocol:

-

Seed and treat cells with the test compounds for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Caption: Simplified kinase inhibition signaling pathway.[5]

Caption: Experimental workflow for an MTT-based cell viability assay.[14][15]

Caption: Logical diagram of Structure-Activity Relationship (SAR) studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 3335-98-6 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxindole derivatives as inhibitors of TAK1 kinase - Lookchem [lookchem.com]

- 8. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Core Mechanism of 1-Phenyloxindole Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyloxindole and its derivatives have emerged as a promising class of anti-cancer agents, exhibiting potent activity against a range of human cancer cell lines. This technical guide delineates the core mechanisms of action of these compounds, focusing on their role as microtubule-targeting agents that induce cell cycle arrest and apoptosis. We will explore the key signaling pathways modulated by 1-phenyloxindoles and provide an overview of the experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the foundational knowledge necessary for further investigation and therapeutic development of this important class of molecules.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The principal anti-cancer activity of many this compound derivatives stems from their ability to inhibit tubulin polymerization.[1][2][3][4][5] These compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

The mechanism of inhibition involves the binding of this compound derivatives to the colchicine binding site on β-tubulin.[2][4][5][6] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a destabilization and disassembly of the microtubule network.[2][4] The disruption of the microtubule network is a hallmark of this class of compounds and is a key initiating event in their cytotoxic cascade.[2]

Consequential Cellular Effects

Cell Cycle Arrest

The interference with microtubule dynamics directly impacts mitosis, leading to a halt in the cell cycle, predominantly at the G2/M phase.[1][2][4][7] This G2/M arrest is a characteristic effect of microtubule-destabilizing agents.[2] Some derivatives have also been reported to induce cell cycle arrest at the G0/G1 or G1/S phases, suggesting that the precise effect can be structure-dependent.[8][9][10]

Induction of Apoptosis

Prolonged mitotic arrest triggered by microtubule disruption ultimately leads to the induction of programmed cell death, or apoptosis.[1][4][7][9] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways. Evidence for apoptosis includes the activation of key executioner caspases, such as caspase-3 and caspase-9.[7] Furthermore, treatment with this compound derivatives has been shown to modulate the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[11]

Modulation of Key Signaling Pathways

This compound derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and migration.

JNK/p53/p21 Pathway

At lower concentrations, some 2,3-arylpyridylindole derivatives have been shown to induce G0/G1 cell cycle arrest through the activation of the JNK/p53/p21 pathway.[10]

Akt Signaling Pathway

At higher concentrations, the same 2,3-arylpyridylindole derivatives can arrest the cell cycle at the G2/M phase via the Akt signaling pathway.[10] The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key target in cancer therapy.[11][12]

STAT3 Signaling Pathway

The STAT3 signaling pathway is also implicated in the mechanism of action, with some derivatives leading to a decreased expression of anti-apoptotic proteins Bcl-2 and Mcl-1 through its inhibition.[10]

Rho-associated coiled-coil kinase (ROCK) Pathway

Certain this compound derivatives have been identified as potential ROCK inhibitors.[13][14] The ROCK signaling pathway is involved in regulating the actin cytoskeleton and is crucial for cell migration and invasion, making it an attractive target for anti-metastatic therapies.[14][15][16][17]

p53-MDM2 Interaction

Disruption of the p53-MDM2 protein-protein interaction is another promising anti-cancer strategy.[18][19][20] MDM2 is a negative regulator of the p53 tumor suppressor protein.[18][21][22] By inhibiting this interaction, the degradation of p53 is prevented, allowing it to induce cell cycle arrest and apoptosis.[22] Spirooxindole derivatives, a class structurally related to 1-phenyloxindoles, are particularly noted for their ability to inhibit the p53-MDM2 interaction.[18][20]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the anti-cancer activity of this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MDA-MB 231 (Breast) | < 100 nM | [7] |

| MCF-7 (Breast) | < 100 nM | [7] | |

| Thienopyridine indole derivative [I] | MGC-803 (Gastric) | 1.61 nM | [4] |

| HGC-27 (Gastric) | 1.82 nM | [4] | |

| 2-phenylindole derivative 3e | MCF-7 (Breast) | 1.60 nM | [6] |

| Quinazoline derivative PVHD121 (1a) | A549 (Lung) | 0.1 - 0.3 µM | [23] |

| NCI-H460 (Lung) | 0.1 - 0.3 µM | [23] | |

| HCT116 (Colon) | 0.1 - 0.3 µM | [23] | |

| MCF7 (Breast) | 0.1 - 0.3 µM | [23] | |

| PC3 (Prostate) | 0.1 - 0.3 µM | [23] | |

| HeLa (Cervical) | 0.1 - 0.3 µM | [23] | |

| Oxindole derivative 7l | Various (52 cell lines) | 1.54 - 13.0 µM | [9] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB 231 / MCF-7 (Breast) | 35 nM | [5] |

| 2,3-arylpyridylindole derivative 1 | A549 (Lung) | 1.18 ± 0.25 µM | [10] |

| 2,3-arylpyridylindole derivative 2 | A549 (Lung) | 0.87 ± 0.10 µM | [10] |

| Pyridine derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 µM | [24] |

| MCF-7 (Breast) | 6.3 ± 0.4 µM | [24] | |

| Pyridine derivative 2 | HepG2 (Liver) | 7.5 ± 0.1 µM | [24] |

| MCF-7 (Breast) | 16 ± 1.7 µM | [24] | |

| Chalcone derivative 1C | A2780 (Ovarian) | 6.59 ± 0.57 µmol/L | [25] |

| A2780cis (Ovarian, resistant) | 6.98 ± 1.12 µmol/L | [25] |

Table 2: Tubulin Polymerization Inhibition

| Compound/Derivative | Parameter | Value | Reference |

| Thienopyridine indole derivative [I] | IC50 | 2.505 µM | [4] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | IC50 | 1.5 µM | [5] |

| Oxi8006 | IC50 | 1.1 µmol/L | [26] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound derivatives.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with the test compound for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the IC50 value is calculated.

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment with the test compound, cells are fixed and stained with SRB. The bound dye is then solubilized, and the absorbance is measured to determine cell density.

Tubulin Polymerization Assay

-

In Vitro Assay: Purified tubulin is incubated with the test compound in a polymerization buffer containing GTP at 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored over time by measuring the absorbance at 340 nm.[1] Known tubulin inhibitors like colchicine and stabilizers like paclitaxel are used as controls.[1]

Cell Cycle Analysis

-

Flow Cytometry: Cells are treated with the compound, harvested, and fixed. The cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.[1]

Apoptosis Assays

-

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[1][9]

-

Caspase Activity Assays: The activation of caspases can be measured using specific substrates that release a fluorescent or colorimetric reporter upon cleavage.

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved PARP, are determined by Western blotting.

Western Blot Analysis for Signaling Pathways

Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of Akt, JNK, STAT3) and their downstream targets. Horseradish peroxidase (HRP)-conjugated secondary antibodies are then used for detection via chemiluminescence.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflow

Caption: Experimental workflow for elucidating the mechanism of action of 1-phenyloxindoles.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold for the development of novel anti-cancer therapeutics. Their primary mechanism of action through tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis, is well-documented. Furthermore, their ability to modulate key signaling pathways involved in cancer progression highlights their potential for multi-targeted therapy.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.

-

In Vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential in preclinical animal models.

-

Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents.

-

Biomarker Discovery: To identify patient populations most likely to respond to treatment with this compound derivatives.

A deeper understanding of the intricate molecular interactions and downstream effects of these compounds will be crucial for their successful translation into clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a phenylpyrazole amide ROCK inhibitor as a tool molecule for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical to clinical utility of ROCK inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]

- 19. 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]

- 23. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 1-Phenyloxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyloxindole (CAS No. 3335-98-6), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to facilitate the identification, characterization, and utilization of this molecule in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is conclusively supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.50 - 7.00 | m | - | Aromatic Protons (Oxindole and Phenyl Rings) |

| ~3.70 | s | - | Methylene Protons (-CH₂) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The aromatic region typically displays a complex multiplet due to overlapping signals.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 - 180.0 | Carbonyl Carbon (C=O) |

| ~145.0 | Quaternary Carbon (C-N) |

| ~110.0 - 140.0 | Aromatic Carbons |

| ~36.0 | Methylene Carbon (-CH₂) |

Note: The aromatic region contains multiple signals corresponding to the different carbon environments in the two aromatic rings.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1710 | Strong | C=O (Amide) Stretch |

| ~1600, ~1490 | Medium-Strong | C=C (Aromatic) Stretch |

| ~1370 | Medium | C-N Stretch |

| ~750 | Strong | C-H (Aromatic) Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 209 | High | [M]⁺ (Molecular Ion) |

| 180 | Moderate | [M-CO]⁺ |

| 152 | Moderate | [M-CO-N]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

Note: The molecular ion peak at m/z 209 corresponds to the molecular weight of this compound (C₁₄H₁₁NO).[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 209) as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different spectroscopic techniques in confirming the structure of this compound.

References

Potential Therapeutic Targets of 1-Phenyloxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyloxindole, a heterocyclic compound featuring an indole core with a phenyl substituent at the nitrogen atom, has emerged as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[3][4][5] This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets. The following sections summarize the key targets and the associated quantitative data for the most promising therapeutic areas.

Oncology: Tubulin Polymerization Inhibition

A significant area of investigation for this compound derivatives is their potent anti-cancer activity, primarily attributed to the inhibition of tubulin polymerization.[6] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[7][8]

Table 1: Inhibition of Tubulin Polymerization by this compound Derivatives

| Compound ID | Description | IC50 (µM) | Reference |

| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative | 101.3 | [7] |

| 1k | 6- and 7-heterocyclyl-1H-indole derivative | 0.58 ± 0.06 | [6] |

| 9 | Benzimidazole-indole hybrid | 1.5 ± 0.56 | [6] |

| 27q | Indole derivative | 1.98 ± 0.25 | [6] |

| 35a | Indole derivative | 1.34 ± 0.3 | [6] |

| ATI 3 | Arylthioindole derivative | 3.3 | [9] |

| ATI 4 | Arylthioindole derivative | 2.0 | [9] |

| 4c | 1,2-dihydropyridine-3-carbonitrile derivative | 17 ± 0.3 | [10] |

| 6r | 2-anilinopyridyl-linked oxindole conjugate | 1.84 | [11] |

| 6y | 2-anilinopyridyl-linked oxindole conjugate | 2.43 | [11] |

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3g | MCF-7 | Breast | 2.94 ± 0.56 | [7] |

| MDA-MB-231 | Breast | 1.61 ± 0.004 | [7] | |

| A549 | Lung | 6.30 ± 0.30 | [7] | |

| HeLa | Cervical | 6.10 ± 0.31 | [7] | |

| A375 | Melanoma | 0.57 ± 0.01 | [7] | |

| B16-F10 | Melanoma | 1.69 ± 0.41 | [7] | |

| 1k | MCF-7 | Breast | 0.0045 ± 0.001 | [6] |

| 9 | A549 | Lung | 2.4 ± 0.42 | [6] |

| HepG2 | Liver | 3.8 ± 0.5 | [6] | |

| MCF-7 | Breast | 5.1 ± 0.42 | [6] | |

| 27q | A549 | Lung | 0.15 ± 0.03 | [6] |

| MCF-7 | Breast | 0.17 ± 0.05 | [6] | |

| HepG2 | Liver | 0.25 ± 0.05 | [6] | |

| 35a | A549 | Lung | 0.51 ± 0.11 | [6] |

| HeLa | Cervical | 0.65 ± 0.08 | [6] | |

| MCF-7 | Breast | 0.71 ± 0.23 | [6] | |

| HCT116 | Colon | 0.99 ± 0.20 | [6] | |

| ATI 3 | MCF-7 | Breast | 0.052 | [9] |

| ATI 4 | MCF-7 | Breast | 0.013 | [9] |

Infectious Diseases: Inhibition of Mycobacterium tuberculosis Pks13

Certain N-phenylindole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] These compounds target Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Inhibition of the thioesterase (TE) domain of Pks13 disrupts this pathway, leading to bacterial death.[12][13][14]

Table 3: Minimum Inhibitory Concentration (MIC) of N-Phenylindole Derivatives against M. tuberculosis H37Rv

| Compound ID | MIC (µg/mL) | Reference |

| 18 | 2 | [2] |

| 28 | 8 | [2] |

| 30 | 16 | [2] |

| 31-39, 49, 57 | 0.5 - 8 | [2] |

| 45 | 0.0625 | [1][2] |

| 48 | 0.125 | [2] |

| 50 | 0.5 | [2] |

| 54 | 0.125 | [2] |

| 55 | 0.125 | [2] |

| 58 | 0.125 | [1][2][3] |

Inflammation: Inhibition of NF-κB and MAPK Signaling Pathways